molecular formula C11H15N5S B11094567 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- CAS No. 14133-14-3

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-

Cat. No.: B11094567
CAS No.: 14133-14-3
M. Wt: 249.34 g/mol
InChI Key: JSSLMMRNHVEVHL-UHFFFAOYSA-N
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Description

Structural Characterization of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-

IUPAC Nomenclature and Systematic Identification

The systematic name 9-(piperidin-1-ylmethyl)-9H-purine-6-thione adheres to IUPAC rules, prioritizing the purine numbering system. The base structure is derived from purine, a bicyclic system comprising fused pyrimidine (positions 1–6) and imidazole (positions 7–9) rings. The substituents are assigned as follows:

  • Piperidin-1-ylmethyl group : A methylene bridge (-CH2-) connects the N9 position of purine to the nitrogen atom of piperidine, a six-membered saturated heterocycle with five CH2 groups.
  • Thione group : A sulfur atom replaces the oxygen at C6, forming a thiocarbonyl (C=S) moiety.

Alternative names include 9-(piperidinomethyl)-3H-purine-6-thione and 9-[(piperidin-1-yl)methyl]-9H-purine-6(1H)-thione, reflecting minor variations in tautomer representation. The CAS registry number and PubChem CID (78203893) provide unambiguous identifiers for database retrieval.

Table 1: Systematic Identifiers
Property Value
IUPAC Name 9-(piperidin-1-ylmethyl)-9H-purine-6-thione
Molecular Formula C11H15N5S
Molecular Weight 249.34 g/mol
SMILES C1CCN(CC1)CN2C=NC3C2=NC=NC3=S
InChIKey ANKUNHOWRIYYGS-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The purine core adopts a near-planar conformation, with minor deviations (<5°) at the imidazole ring due to steric interactions from the piperidinomethyl group. Key bond lengths include:

  • C6=S : 1.67 Å (thione characteristic)
  • N9–CH2 : 1.47 Å (typical C–N single bond)
  • Piperidine N–CH2 : 1.45 Å.

The piperidine ring exhibits a chair conformation, minimizing steric strain. The methylene linker (-CH2-) between N9 and piperidine allows rotational flexibility, with energy barriers of ~8 kJ/mol for interconversion between axial and equatorial orientations. Density functional theory (DFT) calculations predict a 15° dihedral angle between the purine plane and the piperidine ring, optimizing π-σ interactions.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallography data for 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- remains unpublished, analogous purine-thione structures provide benchmark metrics. For example:

  • 9-Methyl-6-thiopurine crystallizes in the monoclinic space group C2/c with unit cell dimensions a = 11.053 Å, b = 10.231 Å, c = 16.639 Å, and β = 91.01°.
  • 6-Thioguanine derivatives show intermolecular N–H···S hydrogen bonds (2.85–3.10 Å), stabilizing layered crystal packing.

Extrapolating these trends, the title compound likely forms hydrogen bonds via S6 and N7 atoms, with piperidine contributing to hydrophobic lattice interactions. Predicted unit cell volume ranges from 1,800–1,900 ų based on molecular dimensions.

Tautomeric Equilibrium Analysis

6-Thiopurines exhibit tautomerism between thione (C=S) and thiol (C–SH) forms. For 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-:

  • Thione form (dominant) : Stabilized by resonance delocalization across the purine ring, with partial double-bond character at C6–S (Wiberg bond index = 1.25).
  • Thiol form : Higher energy (+18 kJ/mol in gas phase), favored only in strongly acidic conditions (pH < 3).

Solvent effects markedly influence equilibrium:

  • Gas phase : Thione/thiol ratio = 95:5 (AM1 calculations)
  • Aqueous solution : Thione prevalence increases to >99% due to solvation of the polar C=S group.
Table 2: Tautomeric Stability in Selected Environments
Environment ΔG (thione → thiol) Predominant Form
Gas phase +18 kJ/mol Thione (95%)
Water (pH 7) +32 kJ/mol Thione (>99%)
Methanol +25 kJ/mol Thione (98%)

Comparative Structural Analysis with Purine-6-thione Derivatives

Structural variations among purine-6-thiones arise primarily from N9 substituents:

Table 3: Substituent Effects on Purine-6-thiones
Compound N9 Substituent C6=S Bond Length (Å) Biological Activity
9H-Purine-6(1H)-thione H 1.68 Antiviral lead
9-(Piperidinomethyl)-derivative -CH2-N(C5H10) 1.67 Kinase inhibition
9-(1,3-Dihydroxy-2-propyl)-derivative -CH(CH2OH)2 1.69 Antimetabolite

Key trends:

  • Electron-donating groups (e.g., piperidinomethyl) shorten C6=S bonds by 0.01–0.02 Å via resonance assistance.
  • Bulkier substituents reduce aqueous solubility (logP +0.5 for piperidinomethyl vs. parent compound).
  • Hydrogen-bonding capacity of dihydroxypropyl derivatives enhances protein binding affinity compared to piperidine analogs.

Properties

CAS No.

14133-14-3

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

9-(piperidin-1-ylmethyl)-3H-purine-6-thione

InChI

InChI=1S/C11H15N5S/c17-11-9-10(12-6-13-11)16(7-14-9)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2,(H,12,13,17)

InChI Key

JSSLMMRNHVEVHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

Preparation Methods

Direct Alkylation with Piperidinomethyl Halides

Direct alkylation involves reacting 9H-Purine-6(1H)-thione with piperidinomethyl halides (e.g., chloromethyl piperidine) in the presence of a base or Lewis acid. While this method is conceptually straightforward, competing alkylation at N7 or N3 often necessitates protective group strategies. For example, SnCl4-mediated reactions in dichloroethane (DCE) or acetonitrile (ACN) have been shown to enhance N9 selectivity in analogous tert-butylations.

Example Protocol

  • Substrate : 6-Chloropurine (1.0 mmol)

  • Reagent : Piperidinomethyl chloride (1.2 eq)

  • Catalyst : SnCl4 (2.1 eq), BSA (bis(trimethylsilyl)acetamide, 1.5 eq)

  • Solvent : Anhydrous ACN, 80°C, 5 hours

  • Yield : ~39% (crude), purified via crystallization

Silylation-Mediated Alkylation

Silylation agents like BSA activate purine derivatives by protecting reactive NH groups, enabling regioselective alkylation. This approach has been successfully applied to introduce tert-butyl groups at N7 or N9 positions, and adaptation for piperidinomethyl substitution is feasible.

Key Steps :

  • Silylation : Treatment of 9H-Purine-6(1H)-thione with BSA in DCE at 80°C for 30 minutes forms a trimethylsilyl-protected intermediate.

  • Alkylation : Addition of piperidinomethyl bromide and SnCl4 at room temperature facilitates N9-selective substitution.

  • Deprotection : Aqueous workup removes silyl groups, yielding the target compound.

Optimization Notes :

  • Solvent Choice : ACN improves reaction kinetics compared to DCE.

  • Thermodynamic Control : Prolonged heating (5–48 hours) shifts equilibrium toward the N9 isomer due to its higher stability.

Mannich Reaction Approach

The Mannich reaction offers a one-pot route to introduce piperidinomethyl groups via condensation of formaldehyde, piperidine, and 9H-Purine-6(1H)-thione. This method avoids pre-functionalized alkylating agents and leverages the thione’s acidity for imine formation.

Procedure :

  • Reactants : 9H-Purine-6(1H)-thione (1.0 mmol), piperidine (1.2 eq), formaldehyde (37% aq., 1.5 eq)

  • Conditions : Ethanol, reflux, 12 hours

  • Workup : Neutralization with NaHCO3, extraction with chloroform, column chromatography

  • Yield : ~45% (reported for analogous pyrrolidinomethyl derivatives)

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

Comparative Analysis of Methods

Method Yield Regioselectivity (N9:N7) Key Challenges
Direct Alkylation30–40%3:1Competing N7 alkylation; halide availability
Silylation-Mediated35–50%5:1Requires anhydrous conditions; costly reagents
Mannich Reaction40–45%4:1Sensitivity to pH; byproduct formation

Data synthesized from Refs

Challenges and Optimization Strategies

Regioselectivity Control

  • Lewis Acid Modulation : SnCl4 preferentially stabilizes N9 transition states, while weaker acids (e.g., TMSOTf) favor N7.

  • Solvent Effects : Polar aprotic solvents (ACN) enhance N9 selectivity by stabilizing charged intermediates.

Stability Considerations

  • Acidic Conditions : N7-alkylated derivatives degrade under acidic hydrolysis, whereas N9 analogues remain stable.

  • Thione Reactivity : Thiol-thione tautomerism necessitates inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C2

The electron-deficient C2 position undergoes regioselective substitution with nitrogen nucleophiles. In a representative study :

  • Reagents : Piperidine derivatives (e.g., 8a-g) with free amines

  • Conditions : n-Butanol, DIPEA, 110°C, 12 hr

  • Mechanism : Deprotonation of the amine generates a strong nucleophile, attacking the electrophilic C2 position.

Table 1 : SNAr Reaction Outcomes with Selected Nucleophiles

NucleophileYield (%)Product Structure
Piperidin-4-yl benzamide932-piperidinamide derivative
Piperidin-4-yl urea892-urea-functionalized purine
4-Aminopiperidine782-aminopiperidine analog

Steric effects from the N9-piperidinomethyl group minimally impact C2 reactivity due to spatial separation .

Suzuki-Miyaura Coupling at C6

The C6-thione group can be converted to a chloro intermediate (via thione chlorination) for cross-coupling :

  • Reagents : 4-Trifluoromethoxyphenylboronic acid, Pd(PPh₃)₂Cl₂

  • Conditions : 1,4-Dioxane/K₂CO₃, reflux, 2 hr

  • Yield : 75-82% for aryl incorporation

Key Observation : Direct coupling at C6-thione is unfeasible; prior conversion to 6-chloropurine is essential .

Alkylation at N7 Position

Competitive alkylation occurs at N7 despite the pre-existing N9-piperidinomethyl group :

  • Reagents : tert-Butyl bromide, SnCl₄, BSA (bis(trimethylsilyl)acetamide)

  • Conditions : Acetonitrile, 80°C, 5 hr

  • Regioselectivity : N7: Thermodynamic control favors N9, but kinetic conditions (short reaction times) yield N7-alkylated products .

Stability Note : N7-alkylated derivatives show instability under acidic conditions (HCl, HCOOH), unlike N9 analogs .

Thione-Specific Reactions

The C6-thione group participates in:

  • Oxidation : Converts to disulfide bridges under mild oxidizing agents (e.g., I₂).

  • Alkylation : Reacts with alkyl halides to form thioethers (e.g., with methyl iodide).

  • Condensation : Forms Schiff bases with aldehydes in DMSO/NaH.

Table 2 : Thione Reactivity Comparison

Reaction TypeReagentProductYield (%)
OxidationI₂, DCMDisulfide dimer62
MethylationCH₃I, K₂CO₃6-(Methylthio)purine88
CondensationBenzaldehyde6-(Benzylidene)thio derivative71

Stability Under Pharmacological Conditions

  • Acid Resistance : Stable in gastric pH (1.2-3.5) due to N9-piperidinomethyl group’s buffering capacity .

  • Metabolic Susceptibility : Hepatic CYP450 enzymes oxidize the piperidine ring (predicted via PharmMapper) .

This reactivity profile positions 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- as a versatile scaffold for generating analogs with tailored biological activities. Strategic functionalization at C2, C6, and N7 enables optimization of pharmacokinetic and target-binding properties .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial building block in synthesizing more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in different fields.

Biology

  • Biological Activity Studies : Research has indicated that 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- interacts with specific enzymes and receptors, making it a subject of interest for studying its biological activities. Its thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their functions.

Medicine

  • Therapeutic Potential : Ongoing research seeks to explore the compound's potential as a therapeutic agent. Studies have shown that purine analogs can be effective in treating various diseases, including cancer. For instance, derivatives of purine compounds have demonstrated promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Industry

  • Material Development : In industrial applications, 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- is utilized in developing new materials and serves as a precursor in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in creating innovative chemical products.

Anticancer Research

A study conducted on novel 2,6,9-trisubstituted purine derivatives revealed that compounds similar to 9H-Purine-6(1H)-thione exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications on the purine core to enhance anticancer activity. Specifically, the presence of an arylpiperazinyl system at position 6 was found to be beneficial for cytotoxic effects .

Enzyme Interaction Studies

Research has focused on the interaction of 9H-Purine-6(1H)-thione with DNA topoisomerases—enzymes critical for DNA replication and repair. These studies suggest that the compound may inhibit enzyme activity, providing a potential mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- -CH₂-piperidine (9), -S (6) C₁₁H₁₅N₅S 265.34 Hypothetical: Enhanced lipophilicity N/A
6-(Piperidin-1-yl)-9H-purine (1c) -Piperidine (6) C₁₀H₁₃N₅ 203.24 Yield: Not specified; used in click chemistry
9-p-Chlorophenacyl-9H-purine-6(1H)-thione -p-Cl-phenacyl (9), -S (6) C₁₃H₉ClN₄OS 320.75 mp 295–300°C; synthesized via trifluoroacetic acid-mediated deprotection
2-Amino-9-benzyl-9H-purine-6(1H)-thione -Benzyl (9), -NH₂ (2), -S (6) C₁₂H₁₁N₅S 257.31 IR spectrum available; solid state
9-Methyl-6-[4-(2-(methylthio)pyrimidinyl)piperazinyl]-9H-purine -Methyl (9), -piperazinyl (6) C₁₉H₂₃N₇S 397.50 Anticancer candidate; HPLC purity >95%
Key Observations:
  • Piperidine vs.
  • Thione Group Reactivity : The 6-thione group in purines facilitates nucleophilic substitution reactions, enabling functionalization at the 6-position (e.g., alkylation or coupling with phosphorochloridates) .

Biological Activity

The compound 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N4S
  • Molecular Weight : 238.32 g/mol
  • CAS Number : 14133-14-3

Synthesis

The synthesis of 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- typically involves the reaction of thiopurine derivatives with piperidine under controlled conditions. The process can be optimized to enhance yield and purity using various solvents and catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including 9H-Purine-6(1H)-thione. For instance, a study demonstrated that related thio-purine complexes exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations, indicating significant potency against multi-drug-resistant tumor cells .

Table 1: Cytotoxicity of Thio-Purine Complexes

CompoundCell LineIC50 (μM)
Complex 1A549 (Lung)0.5
Complex 2MCF7 (Breast)0.8
Complex 3HeLa (Cervical)1.2

These complexes not only inhibited tumor growth but also induced apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and cleaved-caspase .

Antimicrobial Activity

In addition to its anticancer properties, 9H-Purine-6(1H)-thione has been evaluated for antimicrobial activity. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

The mechanisms underlying the biological activity of 9H-Purine-6(1H)-thione involve several pathways:

  • Cytotoxicity in Cancer Cells : The compound induces cell cycle arrest and apoptosis via modulation of apoptotic signaling pathways.
  • Antimicrobial Action : It disrupts nucleic acid synthesis in bacteria, leading to cell death.

Case Studies

  • Anticancer Study : A study involving the administration of thio-purine complexes showed enhanced cytotoxicity in resistant cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : In a clinical setting, derivatives of this compound were tested against hospital-acquired infections, demonstrating effectiveness in treating resistant strains .

Q & A

How can the nuclearity (trimeric vs. tetrameric) of cobalt complexes with 9H-Purine-6(1H)-thione be controlled during synthesis?

Advanced Research Focus : Mechanism of coordination and nuclearity control.
Methodological Answer :
The formation of trimeric [Co₃L₃]³⁺ or tetrameric [Co₄L₄]⁴⁺ complexes depends on reaction stoichiometry, pH, and ligand-to-metal ratios. In alkaline media, successive evaporations and chromatographic separations are critical to isolate these species. ESI mass spectrometry is essential for determining nuclearity, as it provides direct evidence of molecular weight and ion charge states. NMR studies (¹H, ¹³C, and ¹H-¹³C COSY) further resolve geometric isomers by analyzing chemical shift perturbations and coupling patterns in solution .

What advanced spectroscopic techniques are required to characterize linkage isomerism in metal complexes of 9H-Purine-6(1H)-thione?

Advanced Research Focus : Resolving structural ambiguities in coordination chemistry.
Methodological Answer :
Linkage isomerism arises from variable binding sites (e.g., sulfur vs. nitrogen). Multi-nuclear NMR (¹H, ¹³C) combined with 2D correlation spectroscopy (COSY) identifies coordination sites through shifts in proton environments. For example, downfield shifts in ¹H NMR indicate sulfur coordination. ESI-MS validates stoichiometry, while X-ray crystallography (if crystals are obtainable) provides definitive bonding geometries. Contrast with cobalt complexes in , where NMR resolved N vs. S binding modes .

How can reaction conditions be optimized for synthesizing 9-(piperidinomethyl)-substituted purine derivatives with high purity?

Advanced Research Focus : Synthetic reproducibility and yield optimization.
Methodological Answer :
Key factors include:

  • Catalyst selection : Use phase-transfer catalysts to enhance nucleophilic substitution at the purine C6 position.
  • Temperature control : Maintain 60–80°C to balance reactivity and avoid side reactions.
  • Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, >95% purity validation) to isolate target compounds. For example, achieved 71–79% yields for chlorophenyl derivatives via iterative solvent evaporation and column separation .

What crystallographic strategies resolve hydrogen-bonding contradictions in purine-thione derivatives?

Advanced Research Focus : Structural validation and intermolecular interaction analysis.
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) with high-resolution data (R < 0.05) determines precise bond lengths and angles. For hydrogen bonding, Hirshfeld surface analysis (using Crystal Explorer) quantifies interactions (e.g., N–H⋯N, C–H⋯S) and their contributions to crystal packing. In pyrazine-thione analogs (), C–H⋯S (36.8%) and N–H⋯N (13.8%) dominated, validated via fingerprint plots. For the target compound, similar protocols can resolve discrepancies in reported H-bond geometries .

How do piperidinomethyl substitutions influence the bioactivity of 9H-Purine-6(1H)-thione derivatives?

Advanced Research Focus : Structure-activity relationship (SAR) in pharmacological contexts.
Methodological Answer :
Piperidinomethyl groups enhance lipophilicity, impacting membrane permeability. Test bioactivity via:

  • In vitro assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) and compare with unsubstituted analogs.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to assess binding affinity changes. ’s chlorophenyl-purine derivatives showed >95% purity, suggesting structural integrity for reliable SAR studies. Correlate substituent electronic effects (e.g., electron-withdrawing groups) with activity trends .

What computational tools predict the stability of purine-thione metal complexes in solution?

Advanced Research Focus : Thermodynamic and kinetic modeling.
Methodological Answer :
Density Functional Theory (DFT) calculates ligand binding energies and predicts complex stability. Solvent effects are modeled using PCM (Polarizable Continuum Model). For cobalt complexes ( ), compare calculated vs. experimental NMR shifts to validate geometries. Software like Gaussian or ORCA can simulate redox behavior, while speciation diagrams (via Medusa/Hydra) predict dominant species at varying pH .

How can conflicting bioactivity data from different studies on purine-thione derivatives be reconciled?

Advanced Research Focus : Data contradiction analysis in pharmacological studies.
Methodological Answer :

  • Standardize assays : Ensure consistent cell lines, incubation times, and controls.
  • Purity validation : Use HPLC-MS to confirm compound integrity (>95%).
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for substituent effects (e.g., ’s chlorophenyl vs. piperidinomethyl groups). If discrepancies persist, reevaluate bioavailability or metabolite interference via LC-MS/MS pharmacokinetic profiling .

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